4-Bromo-2-isobutylbenzoic acid
Description
Contextual Significance and Strategic Role as a Key Synthetic Intermediate
The strategic importance of 4-Bromo-2-isobutylbenzoic acid lies in its ability to participate in a variety of coupling reactions and functional group manipulations. The carboxylic acid moiety serves as a handle for amide bond formation, esterification, and other transformations. The bromo substituent is particularly valuable for carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental tools in modern synthetic chemistry. The isobutyl group, while seemingly simple, provides steric and electronic influence that can be crucial for the biological activity of the final target molecule.
One of the primary methods for the synthesis of this compound involves a Grignard reaction. A notable example is the reaction of 4-bromo-2-fluorobenzoic acid with isobutylmagnesium bromide. This reaction proceeds with a good yield and provides a direct route to the desired product.
| Reactant 1 | Reactant 2 | Solvent | Yield |
| 4-Bromo-2-fluorobenzoic acid | Isobutylmagnesium bromide | Tetrahydrofuran (B95107) (THF) | 74% google.com |
This synthetic accessibility, combined with its versatile reactivity, underscores the strategic role of this compound as a key intermediate in multi-step synthetic sequences.
Overview of Primary Academic and Research Applications of the Chemical Compound
The utility of this compound is most prominently demonstrated in the field of medicinal chemistry, where it serves as a crucial starting material for the development of novel therapeutic agents. Its structural motif is found in molecules targeting a range of biological pathways.
One significant area of research is its use in the development of modulators for prostaglandin (B15479496) E2 (PGE2) receptors, specifically the EP2 and EP4 receptors. google.com These receptors are implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer. The synthesis of potent and selective antagonists for these receptors is a key objective in drug discovery, and this compound provides a foundational scaffold for building such molecules. Research has shown that derivatives of this compound can be elaborated into complex heterocyclic systems that exhibit the desired pharmacological activity.
The research applications of this compound are a testament to its importance as a versatile chemical tool. Its ability to be readily incorporated into complex molecular architectures ensures its continued relevance in the discovery and development of new chemical entities with significant biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(2-methylpropyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)5-8-6-9(12)3-4-10(8)11(13)14/h3-4,6-7H,5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXVONBHKAOETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CC(=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Chemical Synthesis of 4 Bromo 2 Isobutylbenzoic Acid and Its Precursors
Conventional and Established Synthetic Pathways
Conventional methods for synthesizing 4-Bromo-2-isobutylbenzoic acid and its precursors rely on fundamental organometallic and aromatic chemistry principles. These pathways are well-documented in the chemical literature for analogous structures and provide reliable, albeit sometimes multi-step, routes to the target compound.
Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. mnstate.edu In the context of synthesizing this compound, a Grignard reaction can be employed to introduce the isobutyl group onto a pre-existing bromo-benzoic acid framework.
One synthetic approach involves the reaction of 4-Bromo-2-fluorobenzoic acid with isobutylmagnesium bromide. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the isobutyl group from the Grignard reagent displaces the fluorine atom. The fluorine atom at the ortho position to the carboxylic acid group is activated towards displacement. The carboxylic acid proton must first be quenched by the Grignard reagent, requiring the use of at least two equivalents of the organometallic reagent. The first equivalent deprotonates the carboxylic acid, while the second acts as the nucleophile.
The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to stabilize the Grignard reagent. leah4sci.com Low temperatures are often employed to control the reactivity of the organometallic species and minimize side reactions. researchgate.net Following the substitution reaction, an acidic workup is necessary to protonate the carboxylate and yield the final this compound product.
Table 1: Reaction Parameters for Synthesis via Grignard Reaction
| Parameter | Condition | Purpose |
|---|---|---|
| Starting Material | 4-Bromo-2-fluorobenzoic acid | Provides the bromo-benzoic acid scaffold. |
| Reagent | Isobutylmagnesium bromide (≥ 2 eq.) | Acts as both a base and a nucleophile to introduce the isobutyl group. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Stabilizes the Grignard reagent and serves as the reaction medium. |
| Temperature | -78 °C to room temperature | Controls reaction rate and minimizes side products. |
| Workup | Aqueous acid (e.g., HCl) | Protonates the carboxylate to yield the final carboxylic acid. |
An alternative strategy involves introducing the carboxylic acid group onto a pre-formed 4-bromo-isobutylbenzene skeleton. This is typically achieved by forming an organometallic intermediate which is then quenched with carbon dioxide.
This pathway begins with isobutylbenzene (B155976), which undergoes electrophilic aromatic bromination. The isobutyl group is an ortho-, para-directing activator. Therefore, bromination with an agent like N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid can yield a mixture of isomers, primarily 4-bromo-1-isobutylbenzene and 2-bromo-1-isobutylbenzene. mdpi.comlibretexts.org After separation of the desired 4-bromo-1-isobutylbenzene isomer, an organometallic intermediate is generated, for example, a Grignard reagent by reacting with magnesium metal. gmu.edu This intermediate is then carboxylated by quenching with solid carbon dioxide (dry ice), followed by an acidic workup to produce this compound. The challenge in this specific route is achieving carboxylation at the 2-position of 4-bromo-1-isobutylbenzene, which may require more advanced ortho-directing strategies not inherent to a simple Grignard reagent.
A more precise method for regioselective carboxylation involves starting with a dibrominated isobutylbenzene precursor, such as 1,3-dibromo-5-isobutylbenzene. The key step is a selective lithium-halogen exchange reaction. wikipedia.org Organolithium reagents, such as n-butyllithium or t-butyllithium, are used to selectively replace one of the bromine atoms with lithium. The rate of lithium-halogen exchange is influenced by steric and electronic factors, and often proceeds faster than nucleophilic addition or proton transfer. harvard.edu The resulting aryllithium intermediate is a potent nucleophile. researchgate.net
This lithiated species is then quenched at low temperature with an excess of solid carbon dioxide (dry ice). The organolithium attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt. A final aqueous acidic workup protonates the salt to yield the desired this compound. researchgate.net The choice of which bromine is exchanged can be directed by temperature and steric hindrance.
Table 2: Reaction Parameters for Lithium-Halogen Exchange and Carboxylation
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1. Lithiation | 1,3-dibromo-5-isobutylbenzene, n-Butyllithium, Anhydrous THF, -78 °C | Selective bromine-lithium exchange to form a nucleophilic aryllithium intermediate. wikipedia.org |
| 2. Carboxylation | Solid Carbon Dioxide (CO₂) | Acts as an electrophile to introduce the carboxyl group. gmu.edu |
| 3. Workup | Aqueous HCl | Protonates the lithium carboxylate salt to form the final benzoic acid. |
Aromatic substitution reactions provide a classical foundation for the synthesis of polysubstituted benzenes. libretexts.org A plausible route to this compound using this approach could begin with 4-bromotoluene (B49008).
First, a Friedel-Crafts acylation could be performed on 4-bromotoluene using isobutyryl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). The methyl group is an ortho-, para-director, so the acylation would primarily occur at the ortho position (position 2), yielding 4-bromo-2-isobutyryl-toluene. The resulting ketone can then be oxidized to a carboxylic acid. A common method for oxidizing a methyl ketone attached to an aromatic ring is the haloform reaction, using sodium hypochlorite (B82951) or sodium hypobromite. This would convert the isobutyryl group into a carboxylate, which upon acidification, yields this compound. This multi-step process requires careful control of reaction conditions to manage regioselectivity and avoid unwanted side reactions. libretexts.orgyoutube.com
Aromatic Substitution Methodologies
Friedel-Crafts Alkylation of Relevant Benzoic Acid Derivatives
Direct Friedel-Crafts alkylation on a benzoic acid substrate is generally not feasible. The carboxylic acid group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution, the fundamental mechanism of the Friedel-Crafts reaction. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the carboxyl group, further impeding the reaction.
A more effective and common strategy involves performing the Friedel-Crafts reaction on a precursor molecule prior to the formation or modification of the carboxylic acid. A prominent example is the Friedel-Crafts acylation of isobutylbenzene. This reaction serves as a key step in creating the required carbon skeleton. For instance, the acylation of isobutylbenzene with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) produces 4'-isobutylacetophenone (B122872) with high regioselectivity for the para position due to the steric bulk of the isobutyl group. google.comgoogle.com This ketone can then be converted to the desired benzoic acid derivative in subsequent steps.
Table 1: Friedel-Crafts Acylation of Isobutylbenzene
| Reactant 1 | Reactant 2 | Catalyst | Main Product |
|---|
While direct alkylation with an isobutyl halide is possible on benzene (B151609), it is prone to carbocation rearrangements and polyalkylation, making the acylation route generally more reliable for achieving the desired substitution pattern. rsc.org
Halogenation of Aromatic Precursors (e.g., Bromination)
Halogenation, specifically bromination, is a critical step for introducing the bromine atom onto the aromatic ring. The regiochemical outcome of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the ring.
A logical precursor for this step is 2-isobutylbenzoic acid. In this molecule, the isobutyl group at position C-2 is an activating, ortho-, para-director, while the carboxylic acid group at C-1 is a deactivating, meta-director. The powerful activating effect of the alkyl group typically overrides the meta-directing influence of the carboxyl group. nih.gov Consequently, the isobutyl group will direct the incoming electrophile (Br⁺) to the positions ortho and para relative to it. The position para to the isobutyl group is C-4, and one ortho position is C-6 (the other, C-1, is already substituted). The position meta to the carboxyl group is C-3 and C-5.
Given these directing effects, bromination of 2-isobutylbenzoic acid is expected to yield primarily the 4-bromo isomer, this compound. The reaction is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃, or with other brominating agents such as N-bromosuccinimide (NBS) in the presence of an acid catalyst. nih.gov Careful control of reaction conditions is necessary to prevent polybromination and other side reactions. gla.ac.uk
Table 2: Directing Effects in Bromination of 2-Isobutylbenzoic Acid
| Substituent | Position | Type | Directing Effect | Predicted Major Product Position |
|---|---|---|---|---|
| -CH₂CH(CH₃)₂ | C-2 | Activating | Ortho, Para | C-4, C-6 |
| -COOH | C-1 | Deactivating | Meta | C-3, C-5 |
| Combined | | | Dominantly controlled by activating group | C-4 |
Haloform Reactions for Conversion of Acetophenones (as applicable to analogs)
The haloform reaction provides an alternative and efficient pathway to synthesize carboxylic acids from methyl ketones. This reaction is particularly applicable for converting substituted acetophenone (B1666503) analogs into their corresponding benzoic acid derivatives.
In the context of synthesizing this compound, the required precursor would be 4-bromo-2-isobutylacetophenone. This intermediate could be synthesized, for example, by the bromination of 2-isobutylacetophenone. The haloform reaction proceeds by treating the methyl ketone with a halogen (e.g., bromine) in the presence of a strong base (e.g., sodium hydroxide). The reaction involves the exhaustive halogenation of the methyl group's α-hydrogens, followed by nucleophilic attack of hydroxide (B78521) on the carbonyl carbon. This leads to the cleavage of the C-C bond, yielding a carboxylate salt and a haloform (e.g., bromoform, CHBr₃). Subsequent acidification of the carboxylate salt produces the final carboxylic acid product.
This method is highly specific for methyl ketones and is often used in organic synthesis to convert an acetyl group into a carboxyl group.
Comparative Analysis of Synthetic Efficiencies, Regioselectivities, and Scalability
The choice between different synthetic routes for this compound involves a trade-off between efficiency, selectivity, and scalability.
Route A: Bromination of 2-Isobutylbenzoic Acid
Efficiency: This route is relatively direct. However, the synthesis of the 2-isobutylbenzoic acid precursor itself must be considered.
Regioselectivity: The key step, bromination, generally offers good regioselectivity. The activating, para-directing isobutyl group strongly favors substitution at the desired C-4 position. nih.gov However, minor formation of other isomers is possible, which may necessitate purification.
Scalability: The use of molecular bromine and Lewis acids can present challenges on a large scale due to their corrosive and hazardous nature. Waste disposal of halogenated byproducts and catalyst residues must also be managed.
Route B: Haloform Reaction of 4-Bromo-2-isobutylacetophenone
Efficiency: This route involves the synthesis of the substituted acetophenone, which can be achieved via Friedel-Crafts acylation followed by bromination, or vice-versa. The haloform reaction itself is typically high-yielding.
Regioselectivity: Regioselectivity must be controlled during the synthesis of the acetophenone precursor. For example, the Friedel-Crafts acylation of 3-bromo-isobutylbenzene would need to selectively produce the desired isomer.
Scalability: The haloform reaction is generally scalable, using common reagents like sodium hydroxide and bromine or bleach. However, the production of haloforms as byproducts can be an environmental concern. Friedel-Crafts acylations, while common in industry, require stoichiometric amounts of Lewis acids, leading to significant waste streams. google.com Greener alternatives using solid acid catalysts like zeolites are being explored to improve scalability and environmental impact. google.com
Comparative Summary Table
| Feature | Route A (Bromination of Acid) | Route B (Haloform of Ketone) |
|---|---|---|
| Key Step | Electrophilic Aromatic Bromination | Haloform Reaction |
| Regioselectivity | Generally high, directed by isobutyl group. | Dependent on synthesis of ketone precursor. |
| Yield | Can be high, but purification may be needed. | Often high for the haloform step itself. |
| Scalability Issues | Handling of Br₂/Lewis acids; waste disposal. | Friedel-Crafts waste; haloform byproduct. |
Advanced and Emerging Synthetic Routes
Beyond classical methods, modern catalytic reactions offer powerful alternatives for constructing the molecular framework of this compound, particularly for forming carbon-carbon bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for their ability to form C-C bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura reaction traditionally couples organoboron compounds with organic halides to form C(sp²)-C(sp²) bonds (aryl-aryl). However, significant advancements have enabled the formation of C(sp²)-C(sp³) bonds, allowing for the direct coupling of an aryl group with an alkyl group. nih.gov
This strategy could be applied to the synthesis of this compound by coupling a di-substituted benzene ring with an isobutyl-boron species. A plausible approach would involve:
Starting Materials: A 2,4-dihalobenzoic acid derivative (e.g., methyl 2,4-dibromobenzoate) and an isobutylboronic acid or its corresponding ester (e.g., isobutylboronic acid pinacol (B44631) ester).
Reaction: A selective Suzuki-Miyaura coupling reaction. The different reactivity of the two halogen atoms (e.g., bromine vs. iodine, or ortho vs. para bromine) could be exploited to achieve selective coupling at the C-2 position.
Catalyst System: This transformation is challenging due to the potential for β-hydride elimination from the isobutyl group. It requires specialized palladium catalysts, often featuring bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Fu ligands), and specific bases and solvent systems to promote the desired coupling over side reactions. nih.govorganic-chemistry.org
Recent research has focused on developing robust catalysts, including nickel-based systems, that facilitate C(sp²)-C(sp³) coupling under milder conditions, making this an increasingly attractive, albeit advanced, synthetic strategy. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| Aluminum chloride |
| Isobutylbenzene |
| Acetyl chloride |
| Acetic anhydride |
| 4'-Isobutylacetophenone |
| 2-Isobutylbenzoic acid |
| Bromine |
| N-bromosuccinimide |
| 4-Bromo-2-isobutylacetophenone |
| Sodium hydroxide |
| Bromoform |
| Methyl 2,4-dibromobenzoate |
Miyaura Borylation and Subsequent Cross-Coupling Protocols
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-boron bond. This reaction typically involves an aryl halide, such as a precursor to this compound, and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B2pin2). organic-chemistry.org The resulting boronate ester can then participate in subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
This two-step, one-pot borylation/Suzuki-Miyaura cross-coupling sequence provides an efficient pathway to synthesize a wide range of derivatives. nih.gov The reaction conditions are generally mild, and the use of a suitable base, such as potassium acetate (B1210297) (KOAc), is critical to facilitate the catalytic cycle without promoting competing side reactions. organic-chemistry.org The palladium catalyst, often in the form of PdCl2(PPh3)2, and a phosphine ligand are also essential components of the catalytic system. researchgate.net This methodology has been successfully applied to various aryl bromides, demonstrating its broad applicability in organic synthesis. researchgate.net
A key advantage of the Miyaura borylation is the stability and ease of handling of the resulting boronate esters, which can be purified by chromatography and are stable in air. organic-chemistry.org This allows for a modular approach to synthesis, where the borylated intermediate can be coupled with a variety of partners.
Table 1: Key Reagents and Conditions for Miyaura Borylation
| Reagent/Condition | Role in Reaction |
| Aryl Halide (e.g., 4-bromo-2-isobutylbenzoyl precursor) | Substrate providing the aromatic core. |
| Bis(pinacolato)diboron (B2pin2) | Borylating agent. |
| Palladium Catalyst (e.g., Pd(OAc)2, PdCl2(PPh3)2) | Facilitates the cross-coupling reaction. |
| Ligand (e.g., dppf) | Stabilizes and activates the palladium catalyst. |
| Base (e.g., Potassium Acetate, Potassium Phosphate) | Activates the diboron reagent and facilitates transmetalation. |
| Solvent (e.g., 1,4-Dioxane) | Provides the reaction medium. |
Heck Reaction Methodologies (Relevant to Analogous Systems)
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov While direct application to the synthesis of this compound may be less common, the principles of the Heck reaction are highly relevant for the synthesis of analogous and more complex systems. This reaction is particularly useful for creating substituted alkenes with high stereoselectivity, typically favoring the trans isomer. organic-chemistry.org
The mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.gov The choice of catalyst, base, and solvent are crucial for achieving high yields and selectivity. Recent advancements have expanded the scope of the Heck reaction to include a wider range of substrates and have enabled the use of more environmentally friendly reaction conditions, such as conducting the reaction in water. organic-chemistry.org
In the context of precursors to this compound, the Heck reaction could be employed to introduce vinyl groups or other unsaturated moieties onto the aromatic ring, which can then be further functionalized. For instance, a double Heck reaction has been utilized to synthesize symmetrical trans-stilbenes from arylazo compounds. orgsyn.org
Metal-Catalyzed Functionalization and Dearomatization Strategies
Metal-catalyzed reactions are pivotal in modifying the structure of this compound and its precursors. These strategies allow for the introduction of new functional groups and can even lead to the dearomatization of the benzene ring, creating complex three-dimensional structures.
Palladium-catalyzed cross-coupling reactions, beyond the Suzuki-Miyaura and Heck reactions, are widely used. For example, the bromine atom on the aromatic ring serves as a handle for introducing various substituents. Similarly, the carboxylic acid group can be activated for coupling reactions. An analog, 4-bromo-2-methylbenzoic acid, has been shown to undergo Friedel-Crafts acylation and cross-coupling with ethynyltrimethylsilane, highlighting the reactivity of different positions on the aromatic ring. chemicalbook.com
Dearomatization strategies, while less commonly applied directly to this specific compound, represent a frontier in organic synthesis. These reactions transform flat, aromatic compounds into more complex, saturated ring systems, which can be valuable in medicinal chemistry and materials science.
Multi-Step Synthetic Sequences and Retrosynthetic Analysis
The construction of complex molecules often requires multi-step synthetic sequences, and this compound can be a key building block in these pathways. Retrosynthetic analysis is a technique used to plan these syntheses by breaking down the target molecule into simpler, commercially available starting materials.
The bifunctional nature of this compound, with its carboxylic acid and bromo-substituents, makes it a versatile starting material for building complex molecular scaffolds. The bromine atom allows for the introduction of various groups through cross-coupling reactions, while the carboxylic acid can be converted into esters, amides, or other functional groups. This dual reactivity enables the construction of diverse molecular architectures.
Reductive amination is a powerful method for forming carbon-nitrogen bonds. harvard.edu It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced to an amine. masterorganicchemistry.com This method is highly efficient and avoids the over-alkylation often seen with direct alkylation of amines. masterorganicchemistry.com Common reducing agents for this reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com While not directly applicable to this compound itself, this reaction is crucial for modifying precursors or derivatives that contain carbonyl groups.
Amide coupling is another fundamental transformation in organic synthesis. The carboxylic acid group of this compound can be coupled with a primary or secondary amine to form an amide bond. This reaction is often facilitated by coupling agents that activate the carboxylic acid. A variety of coupling agents and conditions have been developed to achieve high yields and accommodate a wide range of substrates, including sterically hindered or electronically deficient amines. researchgate.net Solvent-free procedures using silane-based coupling agents have also been reported, offering a more environmentally friendly approach. scispace.com
Saponification, the hydrolysis of an ester under basic conditions, is a common method for converting an ester derivative back to the carboxylic acid. organic-chemistry.org This is a crucial step in many multi-step syntheses where the carboxylic acid group is protected as an ester during other transformations. For example, if a synthetic route starts with an ester of this compound, the final step would likely be saponification to yield the desired acid.
Derivatization strategies for this compound can involve reactions at both the carboxylic acid and the bromo-substituent. The carboxylic acid can be converted to a variety of derivatives, such as esters, amides, and acid chlorides, which can then undergo further reactions. The bromo group can be replaced by a wide range of substituents through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, providing access to a vast array of new compounds.
Green Chemistry Approaches in the Synthesis of the Chemical Compound
Green chemistry principles are increasingly being integrated into the synthesis of specialty chemicals like this compound. These methodologies aim to create more sustainable and environmentally friendly processes by focusing on aspects such as solvent reduction, energy efficiency, and the use of renewable resources and catalysts.
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for volatile and often hazardous organic solvents. This approach not only reduces environmental pollution but can also lead to improved reaction rates, higher yields, and simpler purification procedures. In the context of synthesizing precursors to this compound, a key step is the Friedel-Crafts acylation of an aromatic compound like 4-bromotoluene with an acylating agent such as isobutyryl chloride.
Research has demonstrated the feasibility of conducting Friedel-Crafts acylations under solvent-free conditions, often with the aid of a solid support or catalyst. For instance, the use of zinc powder as a catalyst under microwave irradiation in solvent-free conditions has been reported for the acylation of aromatic compounds organic-chemistry.org. This method offers a green and efficient alternative to traditional methods that use toxic catalysts like anhydrous AlCl3, which generate significant waste organic-chemistry.org.
Another approach involves the use of solid acid catalysts, such as M(IV) Phosphotungstates and 12-Tungstophosphoric acid supported on metal oxides, which have been successfully employed in Friedel-Crafts reactions under solvent-free conditions chemijournal.com. These solid catalysts can be easily separated from the reaction mixture and potentially reused, further enhancing the sustainability of the process.
The oxidation of the resulting acylated intermediate to the final carboxylic acid can also be performed under solvent-free conditions. For example, the oxidation of various alcohols in a solvent-free medium has been achieved using magnetic nanoparticles as catalysts, which can be easily recovered and reused researchgate.net. While direct solvent-free oxidation of the isobutyl side chain on the aromatic ring is a more complex transformation, the principles of solvent-free reactions are being actively explored for various oxidation processes.
Table 1: Comparison of Solvent-Free vs. Traditional Solvent-Based Acylation
| Feature | Solvent-Free Acylation | Traditional Solvent-Based Acylation |
|---|---|---|
| Solvent Usage | None or minimal | Significant quantities of often hazardous solvents |
| Waste Generation | Reduced | Higher due to solvent waste |
| Reaction Time | Often shorter | Can be lengthy |
| Work-up Procedure | Simpler, often involving filtration | More complex, involving extractions and distillations |
| Catalyst | Often solid, reusable catalysts | Often stoichiometric, non-reusable Lewis acids |
Application of Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. By directly heating the reaction mixture, microwaves can lead to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity.
In the synthesis of precursors for this compound, microwave irradiation can be effectively applied to the Friedel-Crafts acylation step. Studies have shown that microwave-assisted Friedel-Crafts acylation of aromatic compounds can be achieved with high efficiency nih.govnih.gov. For example, the use of a zinc chloride catalyst supported on alumina (B75360) under solvent-free microwave conditions has been reported to be an efficient system for acylation reactions researchgate.net. This combination of microwave heating and a solid-supported catalyst exemplifies a synergistic green chemistry approach.
Table 2: Representative Microwave-Assisted Acylation and Oxidation Reactions
| Reaction Type | Substrates | Catalyst/Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Acylation | Aromatic compounds + Acyl halides | Zn powder / Microwave | Short | High | organic-chemistry.org |
| Acylation | Aromatic compounds + Acylating agents | [CholineCl][ZnCl2]3 / Microwave | High | High | researchgate.net |
| Oxidation | Benzyl (B1604629) alcohols | Various oxidants / Microwave | Drastically reduced | Increased | cem.com |
Biocatalytic Transformations Employing Engineered Enzymatic Systems
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions of temperature and pH, exhibit high selectivity, and are biodegradable, making them an environmentally attractive alternative to traditional chemical catalysts.
While the direct biocatalytic synthesis of this compound is not yet established, enzymatic methods are being developed for key reaction types that could be applicable to its synthesis. For instance, research into biocatalytic Friedel-Crafts type reactions is an active area. Although challenging, engineered enzymes could potentially be developed to catalyze the acylation of 4-bromotoluene.
More progress has been made in the biocatalytic oxidation of alkylbenzenes to their corresponding carboxylic acids. Certain microorganisms and their isolated enzymes, such as peroxygenases, have been shown to catalyze the oxidation of substituted toluenes acs.org. These enzymatic systems offer a high degree of selectivity, often targeting the benzylic position of the alkyl side chain libretexts.org. The development of robust and efficient biocatalysts for the specific oxidation of the 2-isobutyl group on a brominated benzene ring would represent a significant step towards a fully green synthesis of this compound.
Table 3: Examples of Biocatalytic Reactions Relevant to Aromatic Acid Synthesis
| Reaction Type | Enzyme Class | Substrate Scope | Key Advantage |
|---|---|---|---|
| Oxidation | Peroxygenase | Substituted toluenes | High selectivity for benzylic oxidation |
| Oxidation | Toluene (B28343) Dioxygenase | Aromatic hydrocarbons | Introduction of hydroxyl groups |
| Carboxylation | Carboxylases | Phenolic compounds | Direct fixation of CO2 |
Development of Recyclable and Sustainable Catalytic Systems
The development of recyclable and sustainable catalytic systems is a crucial aspect of green chemistry, aiming to reduce waste and the reliance on stoichiometric and often toxic reagents. In the context of synthesizing this compound, this principle can be applied to both the acylation and oxidation steps.
For the Friedel-Crafts acylation, traditional Lewis acid catalysts like aluminum chloride are used in stoichiometric amounts and are difficult to recycle. A greener alternative is the use of solid acid catalysts, such as zeolites, clays, and supported metal oxides, which can be easily separated from the reaction mixture by filtration and reused chemijournal.comresearchgate.net. For example, zinc oxide has been reported as a recyclable catalyst for the Friedel-Crafts acylation of aromatic compounds researchgate.net.
Similarly, for the oxidation of the alkyl side chain, recyclable catalysts are being developed to replace stoichiometric and often hazardous oxidizing agents. Catalytic systems based on transition metals like cobalt and manganese, often in combination with a bromine source, have been used for the aerobic oxidation of alkylbenzenes to carboxylic acids organic-chemistry.org. The goal is to develop robust catalysts that can be used in small quantities and recycled multiple times without significant loss of activity. Research is also focused on metal-free recyclable catalysts for oxidation reactions, which further enhances the environmental profile of the synthesis mdpi.com.
Table 4: Recyclability of Catalysts in Friedel-Crafts Acylation and Oxidation
| Reaction | Catalyst | Recyclability | Key Finding | Reference |
|---|---|---|---|---|
| Acylation | Zinc powder | Re-used up to six times | Maintains efficiency after simple washing | organic-chemistry.org |
| Acylation | ZnO | Reusable up to three times | Simple washing with dichloromethane (B109758) for regeneration | researchgate.net |
| Oxidation | Polystyrene-bound TEMPO | Recovered and reused | Facilitates ease of separation and recyclability | mdpi.com |
| Oxidation | V-based catalysts | Potential for recycling in biphasic systems | Offers sustainable approach to toluene oxidation | mdpi.com |
Flow Chemistry Applications for Continuous Synthesis
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. This technology offers numerous advantages, including enhanced safety, better process control, improved scalability, and often higher yields and purity. These attributes make flow chemistry a powerful tool for implementing greener and more efficient synthetic processes.
The synthesis of this compound and its intermediates can be adapted to a continuous flow setup. For instance, Friedel-Crafts acylation reactions, which can be highly exothermic and difficult to control in batch, can be performed more safely and efficiently in a flow reactor nih.gov. The excellent heat and mass transfer in microreactors allows for precise temperature control, minimizing the formation of byproducts.
Table 5: Advantages of Flow Chemistry in Organic Synthesis
| Parameter | Flow Chemistry | Batch Chemistry |
|---|---|---|
| Safety | Enhanced due to small reaction volumes and better heat dissipation | Higher risks with exothermic reactions and hazardous reagents |
| Process Control | Precise control over temperature, pressure, and reaction time | Less precise control, potential for hotspots |
| Scalability | Easier and more predictable scaling up | Scaling up can be challenging and non-linear |
| Reproducibility | High | Can be variable |
| Efficiency | Often higher yields and purity due to better control | May have lower yields and more byproducts |
Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms of 4 Bromo 2 Isobutylbenzoic Acid
Detailed Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions that 4-Bromo-2-isobutylbenzoic acid undergoes is crucial for predicting its behavior and for designing synthetic routes.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. unacademy.com The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate called a sigma complex or arenium ion. msu.edumasterorganicchemistry.com
In the case of this compound, the benzene ring is disubstituted. The directing effects of the existing substituents, the bromo group and the isobutyl group, determine the position of further substitution. The isobutyl group is an activating group and an ortho-, para-director, while the bromo group is a deactivating group but also an ortho-, para-director. libretexts.org The carboxylic acid group is a deactivating group and a meta-director. When multiple substituents are present, the most activating group generally directs the position of the incoming electrophile. masterorganicchemistry.com Therefore, the isobutyl group will have the strongest directing influence. The positions ortho and para to the isobutyl group are C3 and C5. The C5 position is also para to the bromo group. Steric hindrance from the bulky isobutyl group might influence the regioselectivity of the substitution. masterorganicchemistry.comnih.gov
The general mechanism for EAS on this compound can be summarized as follows:
Generation of the electrophile: A strong electrophile is generated, often with the help of a catalyst. masterorganicchemistry.com
Nucleophilic attack by the aromatic ring: The π electrons of the benzene ring act as a nucleophile and attack the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). masterorganicchemistry.com
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
While the aryl bromide of this compound is generally unreactive towards nucleophilic substitution under standard conditions, the concept of nucleophilic substitution is relevant when considering reactions of derivatives, such as a benzylic bromide formed from side-chain halogenation.
The SN2 (bimolecular nucleophilic substitution) mechanism is a single-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. alevelchemistry.co.ukmasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. utahtech.edu Steric hindrance around the reaction center significantly affects the rate of SN2 reactions, with less hindered substrates reacting faster. masterorganicchemistry.comutahtech.edu A primary benzylic halide would be highly reactive towards SN2 displacement. themasterchemistry.com
This compound, being an aryl bromide, is a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Heck reaction. These reactions are powerful tools for forming carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. libretexts.org The generally accepted catalytic cycle involves three main steps: libretexts.orgwikipedia.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. wikipedia.orgbrainly.ph This is often the rate-determining step. libretexts.orgwikipedia.org
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. wikipedia.org This step typically requires a base. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. wikipedia.orgbrainly.ph
Heck Reaction: This reaction couples an unsaturated halide with an alkene. wikipedia.org The catalytic cycle is similar to the Suzuki coupling and involves: wikipedia.orglibretexts.org
Oxidative Addition: The Pd(0) catalyst adds to the aryl bromide.
Migratory Insertion: The alkene inserts into the palladium-carbon bond.
Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product.
Reductive Elimination: The palladium catalyst is regenerated.
Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Oxidative Addition | Key Intermediate Step | Reductive Elimination |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(0) inserts into Ar-Br bond | Transmetalation with organoboron reagent | Forms new C-C bond, regenerates Pd(0) |
| Heck Reaction | Pd(0) inserts into Ar-Br bond | Migratory insertion of alkene | Forms substituted alkene, regenerates Pd(0) |
The bromine atom of this compound can be converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent. libretexts.orglibretexts.org However, the presence of the acidic carboxylic acid proton would prevent the formation of the Grignard reagent, as it would be immediately quenched. libretexts.org Therefore, the carboxylic acid group would need to be protected before the Grignard reagent can be formed.
Assuming the carboxylic acid is protected, the formation of the Grignard reagent involves the insertion of magnesium into the carbon-bromine bond. adichemistry.com The resulting organomagnesium compound has a highly polarized carbon-magnesium bond, with the carbon atom being nucleophilic. libretexts.org
The Grignard reagent can then react with various electrophiles, most notably carbonyl compounds. The mechanism of Grignard addition to a carbonyl group involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. wikipedia.orgpressbooks.pubchemistrysteps.com This forms a new carbon-carbon bond and an alkoxide intermediate. pressbooks.pubchemistrysteps.com Subsequent workup with an acid protonates the alkoxide to yield an alcohol. pressbooks.pubmasterorganicchemistry.com
For example, the reaction of the Grignard reagent of a protected this compound with an aldehyde would produce a secondary alcohol, while reaction with a ketone would yield a tertiary alcohol. chemistrysteps.com Reaction with carbon dioxide, followed by acidic workup, would regenerate a carboxylic acid group, in this case, forming a dicarboxylic acid derivative.
Enzymatic Reaction Mechanisms (e.g., Cytochrome P450-Mediated Oxidations)
The metabolic transformation of this compound and its analogs can be effectively mediated by enzymatic systems, most notably the cytochrome P450 (CYP) family of monooxygenases. nih.gov These enzymes are crucial in biological systems for their ability to selectively oxidize C-H bonds. nih.gov Research on the bacterial enzyme CYP199A4 from Rhodopseudomonas palustris has provided significant insight into the oxidation of 4-alkylbenzoic acids. nih.gov
When 4-isobutylbenzoic acid is used as a substrate for CYP199A4, the reaction shows a strong preference for hydroxylation over desaturation. nih.gov The enzyme catalyzes the insertion of a hydroxyl group into the isobutyl side chain at two primary locations: the benzylic position (Cα) and the tertiary carbon (Cβ). nih.gov The oxidation results in a product distribution of 54% benzylic hydroxylation and 41% hydroxylation at the tertiary Cβ position. nih.gov Remarkably, only a minor fraction of the product (5%) is the alkene resulting from desaturation. nih.gov
This outcome is distinct from the oxidation of other 4-alkylbenzoic acids by the same enzyme. For instance, the oxidation of 4-n-butylbenzoic acid yields a significant amount of the desaturated alkene product (55%), along with benzylic hydroxylation (45%). nih.gov The observed difference in reactivity and product distribution is attributed to factors such as the inherent strength of the C-H bonds and the specific orientation of the alkyl substituent within the enzyme's active site relative to the heme center. nih.gov
The following table summarizes the product distribution from the CYP199A4-catalyzed oxidation of 4-isobutylbenzoic acid and related 4-alkylbenzoic acids, illustrating the influence of the alkyl group's structure on the reaction pathway. nih.govresearchgate.net
| Substrate (4-Alkylbenzoic Acid) | Benzylic (Cα) Hydroxylation (%) | Sub-terminal (Cβ) Hydroxylation (%) | Desaturation (Alkene) (%) |
|---|---|---|---|
| 4-n-Propylbenzoic Acid | 32 | 31 | 30 |
| 4-n-Butylbenzoic Acid | 45 | - | 55 |
| 4-Isobutylbenzoic Acid | 54 | 41 | 5 |
Regioselective and Stereochemical Control in Transformations
Achieving regioselectivity in the functionalization of a polysubstituted aromatic ring like this compound is a central challenge in synthetic chemistry. The outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. libretexts.orgcognitoedu.org In this molecule, three substituents exert influence:
The isobutyl group (-CH₂CH(CH₃)₂) is an alkyl group, which is a weakly activating, ortho, para-director. cognitoedu.org
The bromo group (-Br) is a deactivating, ortho, para-director. libretexts.org
The carboxylic acid group (-COOH) is a deactivating, meta-director. chemguideforcie.co.uk
The interplay of these directing effects can lead to a mixture of products. However, modern synthetic methods offer strategies to control the position of functionalization. One powerful strategy is the use of the carboxylic acid as a traceless directing group in transition metal-catalyzed C-H activation. For example, ruthenium-catalyzed protocols have been developed for the regiospecific ortho-C-H allylation of benzoic acids. nih.gov In the context of this compound, such a strategy could selectively introduce a functional group at the C3 position, adjacent to the carboxyl group, a position not typically favored by classical electrophilic substitution. Similarly, iridium-catalyzed C-H amidation of benzoic acids can occur ortho to the carboxyl group, followed by a subsequent decarboxylation to yield meta- or para-substituted aniline (B41778) derivatives. ibs.re.kr
Another approach involves nucleophilic aromatic substitution (SₙAr), where a nucleophile replaces a leaving group on the aromatic ring. This reaction is facilitated by electron-withdrawing groups. Studies on related systems, such as ortho-fluorobenzoic or ortho-methoxybenzoic acids, have shown that the ortho-substituent can be selectively displaced by strong nucleophiles like Grignard or organolithium reagents. researchgate.net The reaction is believed to proceed via coordination of the organometallic reagent with the carboxylic acid, directing the nucleophilic attack to the adjacent position. researchgate.net This principle suggests a potential pathway for the selective functionalization at the C4 position by displacing the bromo group under specific nucleophilic conditions.
The concept of Walden inversion describes the inversion of a stereogenic center in a chiral molecule during a chemical reaction, a hallmark of the Sₙ2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orglscollege.ac.in The parent molecule, this compound, is achiral and therefore cannot undergo Walden inversion directly.
For this stereochemical outcome to be relevant, a chiral center must first be introduced into the molecule. As discussed in the enzymatic reactions (Section 3.2.5), hydroxylation at the benzylic (Cα) position of the isobutyl group creates such a stereocenter, forming chiral 4-bromo-2-(1-hydroxy-2-methylpropyl)benzoic acid.
If this chiral alcohol were subsequently transformed into a derivative with a good leaving group (e.g., tosylate, mesylate, or halide) at the newly formed stereocenter, it could then undergo an Sₙ2 reaction. In this step, a nucleophile would attack the electrophilic carbon from the side opposite to the leaving group. libretexts.org This "backside attack" forces the three other substituents on the carbon to invert their spatial configuration, much like an umbrella turning inside out in the wind. wikipedia.orglscollege.ac.in The result is a product with the opposite stereochemical configuration (e.g., R converting to S, or vice versa) at the reaction center, a process known as Walden inversion. scienceinfo.com Thus, while the parent compound is achiral, its derivatives can be designed to undergo transformations with predictable and controlled stereochemical outcomes like Walden inversion.
The synthesis of a single enantiomer of a chiral molecule is of paramount importance, particularly in the pharmaceutical and materials sciences. Enantioselective catalysis provides the means to achieve this by using a chiral catalyst to control the stereochemical outcome of a reaction. One of the most robust strategies for obtaining enantiopure compounds from a racemic mixture is enzymatic kinetic resolution (EKR). nih.gov
This technique is highly applicable to chiral derivatives of this compound. Continuing with the example of racemic 4-bromo-2-(1-hydroxy-2-methylpropyl)benzoic acid, EKR could be employed to separate the two enantiomers. In a typical EKR procedure, an enzyme, often a lipase (B570770) such as Candida antarctica lipase B (CALB), is used to selectively catalyze a reaction on one enantiomer at a much higher rate than the other. nih.govviamedica.pl
For instance, the racemic alcohol could be subjected to an acylation reaction using an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme would selectively acylate one enantiomer (e.g., the R-enantiomer) to form an ester, while leaving the other enantiomer (the S-enantiomer) largely unreacted. At approximately 50% conversion, the reaction can be stopped, and the resulting mixture of the acylated ester and the unreacted alcohol can be readily separated by standard chromatographic techniques, yielding both enantiomers in high enantiomeric excess. This biocatalytic approach is widely used for the resolution of racemic alcohols due to its high selectivity, mild reaction conditions, and environmental compatibility. researchgate.net
Parametric Influences on Reaction Pathways and Selectivity
The choice of solvent is a critical parameter that can profoundly influence the rate, mechanism, and product distribution of a chemical reaction. Solvents can affect the stability of reactants, transition states, and products, thereby altering the thermodynamic and kinetic landscape of the reaction. nih.govrsc.org For transformations involving this compound or its derivatives, particularly nucleophilic substitution reactions, solvent effects are paramount.
The influence of a solvent is often related to its polarity, its ability to form hydrogen bonds, and its coordinating properties. Solvents are broadly classified as polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, dimethyl sulfoxide), and nonpolar (e.g., hexane, toluene).
In Sₙ1 reactions , which proceed through a carbocation intermediate, polar protic solvents are highly favored. These solvents effectively solvate and stabilize both the cationic intermediate and the anionic leaving group through strong dipole-dipole interactions and hydrogen bonding, thus lowering the activation energy and accelerating the reaction rate. suniv.ac.in
In contrast, Sₙ2 reactions , which involve a single concerted step with a backside nucleophilic attack, are fastest in polar aprotic solvents. suniv.ac.in Polar aprotic solvents can dissolve ionic reagents but are poor at solvating the anionic nucleophile because they lack acidic protons for hydrogen bonding. This leaves the nucleophile "bare" and highly reactive, leading to a significant rate enhancement. acs.org Conversely, polar protic solvents hinder Sₙ2 reactions by forming a solvent shell around the nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows the reaction. suniv.ac.in
The following interactive table summarizes the general effects of different solvent classes on nucleophilic substitution pathways.
| Solvent Class | Example Solvents | Effect on Sₙ1 Rate | Effect on Sₙ2 Rate | Rationale |
|---|---|---|---|---|
| Polar Protic | Water, Ethanol, Acetic Acid | Greatly Increases | Decreases | Stabilizes carbocation and leaving group (Sₙ1); Solvates and hinders nucleophile (Sₙ2). |
| Polar Aprotic | Acetone, DMSO, DMF | Increases | Greatly Increases | Stabilizes charge separation (Sₙ1); Poorly solvates nucleophile, increasing its reactivity (Sₙ2). |
| Nonpolar | Hexane, Toluene (B28343), Diethyl Ether | Greatly Decreases | Greatly Decreases | Poorly stabilizes charged transition states and intermediates for both mechanisms. |
Furthermore, solvent polarity also affects thermodynamic properties such as the acid dissociation constant (pKa) of the carboxylic acid group. Studies on substituted benzoic acids have shown that pKa values are influenced by both the electrostatic (dielectric constant) and non-electrostatic (e.g., hydrogen bond acceptor ability) properties of the solvent medium. nih.gov
Optimization of Temperature and Pressure Regimes
The optimization of temperature and pressure is critical in dictating the reaction outcomes for transformations involving this compound, particularly in palladium-catalyzed cross-coupling reactions.
Temperature: The optimal temperature for reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings involving aryl bromides can vary significantly. While some Sonogashira coupling reactions can proceed at room temperature or even as low as -20°C with highly reactive substrates, Heck reactions often necessitate elevated temperatures, typically above 100°C, to proceed efficiently with aryl bromides. nih.govthieme-connect.com For sterically hindered aryl bromides like this compound, higher temperatures may be required to overcome the steric hindrance and achieve reasonable reaction rates and yields. However, excessively high temperatures can lead to undesired side reactions. nrochemistry.com
The following table illustrates the typical temperature ranges for various palladium-catalyzed cross-coupling reactions involving aryl bromides.
| Reaction Type | Typical Temperature Range (°C) | Notes |
| Suzuki-Miyaura | Room Temperature to 100°C | Highly dependent on catalyst system and substrate reactivity. |
| Heck | 100°C to 140°C | Generally requires higher temperatures for aryl bromides. organic-chemistry.org |
| Sonogashira | Room Temperature to 100°C | Can often be conducted under milder conditions than Heck reactions. nrochemistry.comwikipedia.org |
Pressure: While most cross-coupling reactions are conducted at atmospheric pressure, in certain cases, elevated pressure can influence reaction rates and yields. However, for the typical laboratory-scale synthesis involving this compound, pressure is not a commonly adjusted parameter. The focus remains primarily on optimizing temperature, catalyst, and ligand systems.
Impact of Catalyst Loading, Ligand Design, and Additives
The choice of catalyst, its concentration, the nature of the ligand, and the presence of additives are paramount in controlling the reactivity of this compound in cross-coupling reactions.
Catalyst Loading: The amount of palladium catalyst used can significantly affect the efficiency and cost-effectiveness of a reaction. While higher catalyst loadings can lead to faster reactions and higher yields, they also increase the cost and the amount of residual metal in the product. Typical catalyst loadings for palladium-catalyzed cross-coupling reactions range from 0.1 mol% to 5 mol%. mdpi.com For challenging substrates with significant steric hindrance, a higher catalyst loading might be necessary to achieve a desirable outcome. acs.org
Ligand Design: The design of the ligand coordinated to the palladium center is arguably one of the most critical factors in the successful cross-coupling of sterically hindered aryl halides. researchgate.net For substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands are often employed. These ligands facilitate the oxidative addition step and promote the reductive elimination step of the catalytic cycle. researchgate.net The development of N-heterocyclic carbene (NHC) ligands with flexible steric bulk has enabled Suzuki cross-coupling of sterically hindered aryl chlorides at room temperature, a principle that can be extended to hindered aryl bromides. organic-chemistry.org The appropriate balance of steric and electronic properties of the ligand is crucial for the reaction's success. researchgate.net
The following table showcases various types of ligands commonly used in cross-coupling reactions of sterically hindered aryl halides.
| Ligand Type | Examples | Key Features |
| Bulky Monophosphines | tBu3P, P(o-tol)3 | Electron-rich and sterically demanding, promoting reductive elimination. organic-chemistry.org |
| Biarylphosphines | SPhos, XPhos | Provide a balance of steric bulk and electron density, effective for challenging couplings. acs.org |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, forming stable palladium complexes suitable for difficult cross-couplings. nih.gov |
Additives: Additives can play a multitude of roles in cross-coupling reactions, including enhancing catalyst stability, facilitating the transmetalation step, and influencing the reaction's stereochemical outcome. In Suzuki-Miyaura reactions, the choice of base is critical, with common bases including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The presence of certain additives, such as olefins like cyclooctene, has been shown to improve yields in some Suzuki-Miyaura reactions. researchgate.net Acidic additives have been demonstrated to influence the stereochemical course in certain enantiospecific Suzuki-Miyaura couplings. rsc.orgacs.org
Influence of pH and Buffer Systems in Aqueous Reaction Media
Performing organic reactions in aqueous media is a growing area of interest due to environmental and economic benefits. The pH of the aqueous medium and the use of buffer systems can have a profound impact on the reactivity of this compound and the stability of the palladium catalyst.
Influence of pH: The pH of the reaction medium can affect both the substrate and the catalyst. For this compound, the carboxylic acid group's ionization state is pH-dependent. Under basic conditions, the carboxylate anion is formed, which can alter the molecule's solubility and electronic properties. The stability of palladium catalysts can also be pH-dependent. While palladium can be highly stable in acidic media, its stability in basic aqueous solutions can be more complex and may lead to the formation of palladium hydroxide (B78521) species or palladium black precipitation, which would deactivate the catalyst. nih.govresearchgate.netresearchgate.net The hydrolysis of palladium salts, a crucial step in the formation of active catalytic species, is highly sensitive to pH. rsc.org
Buffer Systems: The use of buffer systems can be crucial in maintaining a stable pH throughout the reaction, especially when acidic or basic byproducts are formed. A stable pH can prevent catalyst deactivation and ensure consistent reaction kinetics. The choice of buffer must be compatible with the catalyst system and the reactants. For instance, phosphate (B84403) buffers are commonly used, but their components can sometimes interact with the metal catalyst. Careful selection and optimization of the buffer system are necessary for reproducible results in aqueous-phase cross-coupling reactions.
Supramolecular Interactions in Reaction Media Affecting Reactivity
Supramolecular chemistry, which focuses on the weaker, non-covalent interactions between molecules, can play a significant role in influencing the reactivity of this compound. wikipedia.orgfortunejournals.com These interactions, such as hydrogen bonding, π-π stacking, and host-guest interactions, can pre-organize reactants, stabilize transition states, or alter the properties of the catalyst. wikipedia.orgcsbsju.edu
For this compound, the carboxylic acid moiety is capable of forming strong hydrogen bonds. In the solid state, it is likely that molecules of this compound form hydrogen-bonded dimers, a common feature for carboxylic acids. In solution, these intermolecular hydrogen bonds can influence the molecule's aggregation state and its availability to react.
Applications of 4 Bromo 2 Isobutylbenzoic Acid in Advanced Organic Synthesis and Materials Science
Building Block for Complex Pharmaceutical and Agrochemical Intermediates
The unique substitution pattern of 4-Bromo-2-isobutylbenzoic acid allows for its elaboration into a range of pharmacologically active compounds and agrochemical intermediates. The presence of the carboxylic acid group provides a handle for amide bond formation and other transformations, while the bromo substituent is ideal for cross-coupling reactions to build molecular complexity. The isobutyl group can play a role in modulating the lipophilicity and binding interactions of the final molecule.
Prostaglandin (B15479496) E2 (PGE2) is a key mediator in various physiological and pathological processes, including inflammation and cancer, exerting its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. nih.govnih.gov The EP2 and EP4 receptors, in particular, are implicated in promoting tumorigenesis and immune suppression, making their antagonists promising targets for cancer therapy. nih.gov
While direct synthetic routes starting from this compound for the synthesis of EP2 and EP4 antagonists are not extensively detailed in publicly available literature, the structural motifs present in known antagonists suggest that substituted benzoic acids are key precursors. For instance, the development of selective EP4 receptor antagonists has involved the synthesis of complex indole-2-carboxamide derivatives. nih.gov The general strategy for creating such molecules often involves the coupling of a substituted benzoic acid with an appropriate amine-containing core structure.
The synthesis of potent EP receptor modulators often requires the strategic introduction of various substituents on a central aromatic scaffold to optimize potency, selectivity, and pharmacokinetic properties. google.com Brominated benzoic acid derivatives serve as versatile starting materials in this context, allowing for the introduction of diverse chemical functionalities through cross-coupling reactions.
Table 1: Key Prostaglandin E2 Receptors and their Roles
| Receptor | Primary Signaling Pathway | Role in Disease | Therapeutic Potential of Antagonists |
| EP2 | Gs (increases cAMP) | Inflammation, Cancer | Anti-inflammatory, Anti-cancer |
| EP4 | Gs (increases cAMP) | Inflammation, Cancer, Pain | Anti-inflammatory, Anti-cancer, Analgesic |
The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for the development of antiviral drugs. mdpi.com The design and synthesis of Mpro inhibitors have been a major focus of research since the onset of the COVID-19 pandemic. Many of these inhibitors are peptidomimetic compounds that bind to the active site of the enzyme.
The synthesis of these complex molecules often involves the use of substituted benzoic acid derivatives as building blocks to introduce specific structural features that can interact with the amino acid residues in the Mpro binding pocket. While a direct synthetic pathway utilizing this compound for a specific Mpro inhibitor is not explicitly detailed in the available literature, the general principles of Mpro inhibitor synthesis suggest its potential utility. For example, some research has focused on benzoic acid derivatives as potential scaffolds for SARS-CoV-2 inhibitors. organic-chemistry.orgorganic-chemistry.org
The development of potent Mpro inhibitors often involves a multi-step synthesis where various fragments are coupled together. A brominated benzoic acid derivative could be incorporated into such a synthesis to form a key part of the final inhibitor structure, with the bromo group allowing for further modification via cross-coupling reactions to enhance binding affinity and antiviral activity.
Role in the Production of Specialty Chemicals and Functional Materials
Beyond its applications in the life sciences, this compound can also serve as a precursor for the synthesis of specialty chemicals, including fragrance ingredients. The combination of its functional groups allows for its conversion into a variety of aromatic compounds with desirable olfactory properties.
The fragrance industry utilizes a wide array of synthetic aroma compounds to create the scents found in perfumes, cosmetics, and household products. Two notable examples of synthetic fragrances are Silvial and Nympheal, both of which possess lily-of-the-valley (muguet) notes.
While a direct synthesis of Silvial from this compound is not commonly documented, a closely related compound, 4-isobutylbenzoic acid, is a known precursor. The synthesis of 4-isobutylbenzaldehyde, a key intermediate for Silvial, has been reported starting from 4-isobutylbenzoic acid. This transformation can be achieved via reduction of the carboxylic acid to the corresponding benzyl (B1604629) alcohol, followed by oxidation to the aldehyde.
Nympheal™, with the chemical name 3-(4-Isobutyl-2-methylphenyl)propanal, is another important muguet fragrance ingredient. givaudan.com Its synthesis has been described via a route starting from Hagemann's ester, which does not appear to involve this compound as a direct precursor. researchgate.net However, the structural similarity of Nympheal to the substitution pattern of this compound suggests that alternative synthetic strategies could potentially be devised.
Table 2: Profile of Muguet Fragrance Ingredients
| Fragrance Name | Chemical Name | Olfactive Profile |
| Silvial | 3-(4-isobutylphenyl)-2-methylpropanal | Powerful, vibrant muguet |
| Nympheal™ | 3-(4-Isobutyl-2-methylphenyl)propanal | Diffusive floral cyclamen muguet with green, watery facets. givaudan.com |
Strategic Incorporation into Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the development of efficient methods for their synthesis is of great importance. The functional groups present in this compound make it a potentially useful starting material for the construction of certain heterocyclic systems.
Benzofurans and benzothiophenes are important classes of heterocyclic compounds that are found in many biologically active molecules and functional materials. nih.govnih.gov A variety of synthetic methods have been developed for the construction of these ring systems, many of which rely on the cyclization of appropriately substituted benzene (B151609) derivatives.
While specific examples of the direct conversion of this compound into benzofuran (B130515) or benzothiophene (B83047) derivatives are not readily found in the surveyed literature, general synthetic strategies suggest its potential as a precursor. For instance, the synthesis of benzofurans can be achieved through the cyclization of ortho-alkynylphenols. organic-chemistry.org A synthetic route could be envisioned where the bromo group of this compound is replaced with a hydroxyl group, and the carboxylic acid is converted into an alkyne-containing side chain, which could then undergo cyclization.
Similarly, the synthesis of benzothiophenes often involves the reaction of a substituted benzene with a sulfur-containing reagent. organic-chemistry.org For example, 2-substituted benzo[b]thiophenes can be prepared from 2-bromo alkynylbenzenes. organic-chemistry.org A multi-step sequence starting from this compound could potentially lead to such an intermediate, which could then be cyclized to form the desired benzothiophene derivative. The development of new synthetic routes to substituted benzofurans and benzothiophenes is an active area of research, and the utility of versatile starting materials like this compound is likely to be explored in this context.
Contributions to Complex Total Synthesis Strategies
There is no readily available scientific literature detailing the use of this compound as a key building block or intermediate in the total synthesis of natural products or other complex molecular architectures. While its structural motifs—a brominated aromatic ring and a carboxylic acid—are common handles for synthetic transformations, specific strategic applications of this particular compound in multi-step total synthesis are not reported.
For context, a related compound, 4-bromo-2-methylbenzoic acid , is utilized in the synthesis of more complex structures like isoindolinone derivatives. chemicalbook.com However, similar synthetic utility for the isobutyl-substituted analogue is not documented.
Derivatization for Enhanced Reactivity or Specific Applications
Information regarding the specific derivatization of this compound to enhance its reactivity or to tailor it for particular applications is not available in the surveyed literature. The chemical structure of this compound possesses several sites that could, in principle, be modified:
The Carboxylic Acid Group: This functional group could be converted into esters, amides, or acid chlorides to modulate reactivity or link the molecule to other substrates.
The Aromatic Ring: The bromine atom can be substituted through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The aromatic protons could also be subject to further electrophilic substitution, although this is less common for derivatization.
The Isobutyl Group: The aliphatic isobutyl chain is generally less reactive and not a typical site for initial derivatization to enhance reactivity for further synthetic steps.
While these potential derivatizations are chemically feasible, there are no specific, documented examples of their application for this compound in the scientific literature.
In contrast, the derivatization of the closely related 4-bromo-2-methylbenzoic acid is documented. For instance, it can be converted through a multi-step process into 4-bromoacetyl-2-methyl benzoate , an intermediate used in the synthesis of the insecticide Fluralaner. google.com This highlights a type of derivatization for a specific application that is not reported for this compound.
Spectroscopic Characterization and Computational Studies of 4 Bromo 2 Isobutylbenzoic Acid and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy is a cornerstone of modern chemical analysis, providing detailed information about molecular structure and functional groups. For a molecule like 4-Bromo-2-isobutylbenzoic acid, techniques such as NMR, Mass Spectrometry, and IR/UV-Vis spectroscopy offer a complete picture of its atomic and electronic makeup.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. In the context of this compound, NMR is crucial for verifying the substitution pattern on the aromatic ring and confirming the structure of the isobutyl group.
By analyzing chemical shifts, integration values, and splitting patterns, one can map the entire carbon-hydrogen framework. For instance, the aromatic region of the ¹H NMR spectrum would be expected to show distinct signals for the three protons on the benzene (B151609) ring, with their splitting patterns revealing their relative positions. The isobutyl group would present a characteristic set of signals corresponding to its CH, CH₂, and CH₃ protons. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |
| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplets (e.g., Doublets, Doublet of Doublets) |
| Methylene (-CH₂-) | ~2.7 | Doublet |
| Methine (-CH-) | ~2.1 | Multiplet (Nonet) |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the quaternary carbons of the aromatic ring and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can be used to monitor the progress of a chemical reaction by tracking the consumption of reactants and the formation of products and intermediates. The ability of MS to provide real-time data makes it invaluable for process optimization and mechanistic studies.
For this compound (C₁₁H₁₃BrO₂), high-resolution mass spectrometry would confirm its elemental composition. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the spectrum would show two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2), a definitive signature for a monobrominated compound.
Multiple Reaction Monitoring (MRM) is an advanced MS technique that offers high sensitivity and specificity for quantitative analysis by monitoring specific precursor-to-product ion transitions, making it suitable for tracking compounds in complex mixtures.
Expected Mass Spectrometry Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | ~257.12 g/mol |
| Nominal Mass of Molecular Ion (M⁺) for ⁷⁹Br | 256 amu |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the IR spectrum of this compound, the most characteristic absorption would be a very broad band for the O-H stretch of the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region due to hydrogen bonding. Another strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be expected around 1700 cm⁻¹.
Characteristic IR Absorption Frequencies
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |
| Alkane (Isobutyl) | C-H Stretch | 2850 - 2960 |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 (Sharp, Strong) |
| Aromatic Ring | C=C Stretch | ~1600, ~1475 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light due to π → π* transitions in the benzene ring. The substitution on the ring influences the exact wavelength of maximum absorbance (λ_max). Data from analogous compounds like 4-bromobenzoic acid can provide an estimate of the expected absorption profile.
Theoretical and Computational Chemistry Applications
Computational chemistry provides powerful insights into molecular properties and reactivity, complementing experimental data. Methods like molecular docking and frontier orbital theory can be used to predict the biological activity and chemical behavior of this compound.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is fundamental in structure-based drug design for identifying potential drug candidates by simulating the interaction between a ligand and the binding site of a target protein. For this compound, docking studies could be employed to screen its binding affinity against various biological targets, helping to identify potential mechanisms of action or therapeutic applications.
Molecular dynamics (MD) simulations can further refine these findings by modeling the behavior of the ligand-receptor complex over time. MD simulations provide a detailed view of the conformational changes and key intermolecular interactions (like hydrogen bonds and van der Waals forces) that stabilize the binding, offering a more dynamic and realistic picture of the ligand-target interaction.
Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcome of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher energy HOMO indicates a better electron donor.
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower energy LUMO indicates a better electron acceptor.
The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. By calculating the energies and spatial distributions of the HOMO and LUMO for this compound, chemists can predict its reactivity towards different reagents and understand its electronic properties. For example, the theory can help predict the most likely sites for nucleophilic or electrophilic attack on the molecule.
Quantum Chemical Calculations for Energetic and Mechanistic Insights
While specific quantum chemical calculations for this compound are not extensively available in publicly accessible literature, insights can be drawn from computational studies on structurally related substituted benzoic acids. Density Functional Theory (DFT) is a powerful tool used to investigate the electronic structure, stability, and reactivity of molecules. For substituted benzoic acids, DFT calculations can elucidate the effects of different functional groups on the geometry and energy of the molecule.
Theoretical studies on various substituted benzoic acids have shown that substituents on the benzene ring can significantly influence the electronic properties of the carboxylic acid group. For instance, electron-withdrawing groups, such as the bromo group at the para-position in this compound, are known to increase the acidity of the benzoic acid. This is due to the inductive effect of the halogen, which stabilizes the resulting carboxylate anion. The isobutyl group at the ortho-position, being an electron-donating group, would have an opposing effect on the acidity. Quantum chemical calculations could precisely quantify these effects by calculating parameters such as the pKa, proton affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
A DFT study on the related compound, 4-bromo-3-(methoxymethoxy)benzoic acid, determined various molecular parameters at the B3LYP/6-311++G(d,p) level of theory. researchgate.net This study calculated descriptors such as ionization energy, hardness, and electrophilicity to predict the molecule's reactivity. researchgate.net Similar calculations for this compound would provide valuable data on its energetic landscape and potential reaction mechanisms. For example, the HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule.
The following table illustrates typical parameters that can be obtained from quantum chemical calculations for a substituted benzoic acid, based on general knowledge and studies of similar compounds.
| Parameter | Theoretical Value (Illustrative) | Significance |
| Total Energy | Varies (e.g., in Hartrees) | Represents the total electronic energy of the molecule at its optimized geometry. |
| HOMO Energy | Typically negative (e.g., -6.5 eV) | Indicates the ability to donate an electron; related to ionization potential. |
| LUMO Energy | Typically negative (e.g., -1.2 eV) | Indicates the ability to accept an electron; related to electron affinity. |
| HOMO-LUMO Gap | Typically positive (e.g., 5.3 eV) | Correlates with chemical reactivity and stability; a larger gap implies higher stability. |
| Dipole Moment | Varies (e.g., in Debye) | Provides information about the polarity and intermolecular interactions of the molecule. |
Note: The values in this table are for illustrative purposes and are not the actual calculated values for this compound.
Structure-Activity Relationship (SAR) Studies through Computational Models
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for designing and optimizing molecules with desired biological activities. While specific SAR studies on this compound are not readily found, the principles of SAR for benzoic acid derivatives can be applied to understand its potential biological activities.
Computational models for SAR typically correlate the biological activity of a series of compounds with their physicochemical properties or structural features. For benzoic acid derivatives, key descriptors often include:
Hydrophobicity (logP): The isobutyl group in this compound would significantly increase its lipophilicity, which can influence its ability to cross biological membranes.
Steric Factors: The ortho-isobutyl group can introduce steric hindrance, which may influence how the molecule binds to a receptor or enzyme active site.
QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity increases with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions was found to decrease the inhibitory activity. nih.gov Another study on uracil-based benzoic acid derivatives as dipeptidyl peptidase-4 inhibitors explored the impact of various substituents on the benzoic acid ring to optimize potency and pharmacokinetic properties. nih.gov
Based on these general principles, a hypothetical SAR study of this compound derivatives could involve modifying the substituents on the phenyl ring to investigate their impact on a specific biological activity. The following table outlines potential modifications and their expected influence on the molecule's properties.
| R1 (Position 2) | R2 (Position 4) | Expected Change in Lipophilicity | Expected Change in Electronic Effect | Potential Impact on Activity |
| Isobutyl | Bromo | High | Mixed (donating + withdrawing) | Baseline |
| Methyl | Bromo | Moderate | Mixed | May alter steric interactions |
| Hydrogen | Bromo | Lower | Predominantly withdrawing | Could affect binding affinity |
| Isobutyl | Chloro | High | Similar to bromo | Potentially similar activity |
| Isobutyl | Nitro | High | Strongly withdrawing | May enhance certain interactions |
This table is illustrative and the actual impact on activity would depend on the specific biological target.
Kinetic and Thermodynamic Modeling of Transformations
Kinetic and thermodynamic modeling provides a quantitative understanding of the rates and equilibria of chemical reactions. For this compound, such modeling could be applied to various transformations, including its synthesis, degradation, and metabolic pathways.
While specific kinetic and thermodynamic data for this compound are scarce, studies on benzoic acid and its other derivatives offer valuable insights. For example, the esterification of benzoic acid with alcohols is a common reaction for which kinetic models have been developed. A study on the esterification of benzoic acid with 1-butyl alcohol found the reaction to be first order with respect to benzoic acid and determined the activation energies for the forward and reverse reactions. dnu.dp.ua
Thermodynamic properties such as the enthalpy of formation, Gibbs free energy of formation, and entropy are fundamental for understanding the stability of a compound and the feasibility of its reactions. Experimental and computational methods have been used to determine the thermochemical properties of various substituted benzoic acids. For instance, a comprehensive study on methyl-nitro-benzoic acids established a consistent and reliable set of phase transition enthalpies and enthalpies of formation. nih.gov
A kinetic and thermodynamic study of the reaction of benzoic acid with atmospheric radicals like OH, NO3, and SO4− has been conducted to understand its environmental fate. nih.govscispace.comrsc.org The total reaction rate constant for the reaction of OH radicals with benzoic acid at 298.15 K was calculated to be 2.35 × 10⁻¹¹ cm³ per molecule per s. nih.govscispace.com Such models could be adapted to predict the atmospheric lifetime and degradation products of this compound.
The following table provides an example of the kind of data that could be generated from kinetic and thermodynamic modeling of a hypothetical esterification reaction of this compound.
| Parameter | Illustrative Value | Unit | Description |
| Forward Rate Constant (k₁) | 1.5 x 10⁻⁴ | L mol⁻¹ s⁻¹ | Rate of the forward esterification reaction. |
| Reverse Rate Constant (k₋₁) | 3.0 x 10⁻⁵ | s⁻¹ | Rate of the reverse hydrolysis reaction. |
| Equilibrium Constant (Keq) | 5.0 | - | Ratio of k₁/k₋₁, indicating the position of equilibrium. |
| Activation Energy (Ea) | 58.4 | kJ mol⁻¹ | The minimum energy required for the reaction to occur. dnu.dp.ua |
| Enthalpy of Reaction (ΔH) | -5.0 | kJ mol⁻¹ | Heat absorbed or released during the reaction. |
| Gibbs Free Energy of Reaction (ΔG) | -2.5 | kJ mol⁻¹ | Indicates the spontaneity of the reaction. |
Note: The values in this table are for illustrative purposes and are based on data for similar reactions of benzoic acid derivatives.
Future Research Directions and Emerging Opportunities for 4 Bromo 2 Isobutylbenzoic Acid Chemistry
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis and functionalization of substituted benzoic acids are pivotal in organic chemistry. Future research concerning 4-Bromo-2-isobutylbenzoic acid is likely to focus on the development of sophisticated catalytic systems that offer superior control over selectivity and efficiency. The presence of both a C-H bond ortho to the directing carboxyl group and a C-Br bond offers two distinct handles for catalytic modification.
Transition metal catalysis, particularly with rhodium and ruthenium, has shown considerable promise for the ortho-C–H functionalization of benzoic acids. acs.orgresearchgate.net Future investigations could explore the use of tailored rhodium(III) or ruthenium(II) complexes to catalyze the coupling of this compound with a variety of unsaturated partners like alkenes and alkynes. The steric hindrance imposed by the isobutyl group presents a challenge and an opportunity for developing catalysts with high regioselectivity.
Palladium catalysis is another fertile ground for exploration. While traditionally used for cross-coupling reactions at the C-Br bond, recent advancements have demonstrated its utility in the ortho-alkylation of benzoic acids. nih.govnih.gov Novel palladium catalysts could be designed to selectively activate the C-H bond over the C-Br bond, or vice-versa, by tuning ligand properties and reaction conditions. This would allow for a modular approach to synthesizing complex derivatives of this compound.
Furthermore, the development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or metal nanoparticles supported on solid matrices, could offer significant advantages in terms of catalyst recyclability and process sustainability. upv.es These systems could be engineered to provide shape-selective catalysis, favoring specific transformations based on the steric profile of the substrate.
| Catalyst Type | Potential Application in this compound Chemistry | Expected Advantages |
| Rhodium(III) Complexes | Ortho-C-H olefination and annulation reactions. | High regioselectivity and functional group tolerance. |
| Ruthenium(II) Complexes | C-H functionalization with a broad range of coupling partners. | Versatility and potential for weak-coordination-assisted activation. |
| Palladium(II) Catalysts | Selective ortho-C-H alkylation or cross-coupling at the C-Br bond. | Tunable selectivity based on ligand and reaction conditions. |
| Heterogeneous Catalysts | Sustainable synthesis and functionalization processes. | Catalyst recyclability, improved stability, and potential for shape selectivity. |
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies, and the future of this compound chemistry will undoubtedly be shaped by these considerations. A key focus will be the development of synthetic routes that are both environmentally benign and maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. dntb.gov.ua
C-H activation represents a powerful, atom-economical approach to the synthesis and functionalization of molecules like this compound, as it avoids the need for pre-functionalized starting materials. nih.govwjarr.com Future research could focus on developing catalytic systems that enable the direct introduction of the isobutyl group onto the aromatic ring via C-H activation, thereby streamlining the synthesis of the parent molecule.
Solvent-free or "neat" synthesis is another promising avenue for enhancing the sustainability of processes involving this compound. researchgate.net Exploring mechanochemical methods, where mechanical force is used to drive chemical reactions, could lead to significant reductions in solvent waste. Additionally, the use of greener solvents, such as water or bio-based solvents, in catalytic reactions will be a critical area of investigation. mdpi.com
The development of synthetic methodologies that utilize renewable feedstocks is also a key aspect of sustainable chemistry. While not directly applicable to the synthesis of this compound itself, research into the conversion of biomass into valuable chemical intermediates could provide more sustainable starting materials for its synthesis in the long term. acs.org
Expansion of Synthetic Applications in Emerging Fields (e.g., Materials Science, Chemical Biology)
The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel materials and tools for chemical biology.
Materials Science: Substituted benzoic acids are known to form liquid crystals. nih.govresearchgate.netnih.gov The specific geometry and electronic properties of this compound could be exploited to design new liquid crystalline materials with tailored properties. The isobutyl group can influence the packing of the molecules, while the bromine atom provides a site for further modification to tune the electronic and optical properties. Research in this area could involve the synthesis of ester derivatives and their subsequent characterization to explore their mesomorphic behavior.
Chemical Biology: The development of chemical probes to study biological systems is a rapidly growing field. ox.ac.uk The scaffold of this compound could serve as a starting point for the design of novel chemical probes. The bromine atom can be readily converted to other functional groups via cross-coupling reactions, allowing for the attachment of reporter groups (e.g., fluorophores) or reactive moieties for target identification. The isobutyl group can be used to modulate the lipophilicity and cell permeability of the resulting probes. Furthermore, substituted benzoic acids have been identified as inhibitors of various enzymes, suggesting that derivatives of this compound could be explored as potential bioactive molecules. nih.gov
| Emerging Field | Potential Application of this compound | Key Structural Features |
| Materials Science | Building block for novel liquid crystals. | Anisotropic molecular shape, potential for hydrogen bonding, and modifiable electronic properties via the bromo substituent. |
| Chemical Biology | Scaffold for the design of chemical probes and bioactive molecules. | Modifiable bromo group for conjugation, isobutyl group for tuning physicochemical properties. |
Deeper Mechanistic Understanding of Complex Multi-Component Transformations
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient synthetic tools. mdpi.comrsc.org The sterically hindered nature of this compound makes it an interesting substrate for investigating the mechanistic nuances of MCRs.
Future research could involve the use of this compound or its derivatives in established MCRs, such as the Ugi or Passerini reactions, to probe the influence of steric hindrance on the reaction outcome and stereoselectivity. Computational methods, such as Density Functional Theory (DFT), could be employed to model the transition states of these reactions and provide insights into the reaction mechanism. nih.govmdpi.com
Furthermore, understanding the interplay between different catalytic cycles in reactions involving ortho-substituted aryl halides is crucial for reaction optimization. For instance, in a palladium-catalyzed reaction, there could be competition between oxidative addition at the C-Br bond and C-H activation at the ortho position. nih.gov Detailed mechanistic studies, combining experimental kinetics with computational modeling, could elucidate the factors that govern this selectivity and pave the way for the rational design of more efficient and selective transformations. nih.govrsc.org
A deeper mechanistic understanding will not only enable the optimization of existing reactions but also facilitate the discovery of novel MCRs and catalytic transformations involving sterically demanding substrates like this compound.
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-2-isobutylbenzoic acid in academic laboratories?
Traditional methods involve bromination of toluic acid derivatives using toxic solvents like 1,2-dichloroethane. A more sustainable approach employs flow photochemical bromination of readily available toluenes, followed by hydrolysis. This method reduces hazardous solvent use and improves reaction control, yielding moderate to high purity products . Optimization may include adjusting light intensity and residence time in flow reactors.
Q. How should researchers handle and store this compound to ensure safety and stability?
The compound should be stored in a cool, dry environment (≤25°C), away from oxidizers, strong acids/bases, and food products. Use nitrile gloves, sealed goggles, and lab coats during handling. In case of skin contact, wash immediately with water; for eye exposure, rinse for ≥10 minutes and seek medical help. Avoid generating dust to prevent inhalation risks .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions.
- HPLC for purity assessment (>98% by HPLC).
- X-ray crystallography (using SHELX software) for absolute structural determination .
- Melting point analysis (e.g., 181°C for the 2-methyl analog) to validate consistency with literature .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound derivatives?
Density functional theory (DFT) calculates electron density and local kinetic energy to predict reactivity. For example, Colle-Salvetti correlation-energy formulas model substituent effects (e.g., bromo’s electron-withdrawing nature) on reaction intermediates, enabling tailored catalyst design for cross-coupling reactions .
Q. What strategies address synthetic challenges in brominated benzoic acid derivatives, such as low yields or side reactions?
- Flow chemistry : Enhances reproducibility by maintaining precise temperature and reagent ratios, reducing side products .
- Protecting groups : Temporarily shield the carboxylic acid during bromination to prevent unwanted substitutions.
- Solvent screening : Replace CCl₄ with greener alternatives (e.g., acetonitrile/water mixtures) to improve sustainability .
Q. How do substituent effects (bromo, isobutyl) influence the compound’s electronic and steric properties in catalysis?
- Bromo : Increases electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitution.
- Isobutyl : Introduces steric hindrance, which can slow down meta-substitution but enhance para-selectivity in cross-coupling reactions. DFT studies reveal these effects by mapping charge distribution and frontier molecular orbitals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
